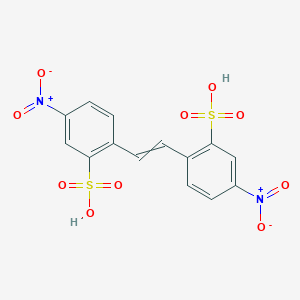

Dinitrostilbenedisulfonic acid

説明

Historical Context of DNDS Research and Development

The initial synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid was reported in the late 19th century. Arthur Green and André Wahl first described its formation through the oxidation of 4-nitrotoluene-2-sulfonic acid with sodium hypochlorite (B82951) in an aqueous alkaline solution. wikipedia.orgnih.gov This oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid has been a long-standing method for the industrial preparation of DNDS. google.comjustia.com

Over the years, research has focused on improving the efficiency and yield of this synthesis. Early industrial processes were often carried out at high dilution and resulted in yields of only 60-75%, accompanied by the formation of significant by-products. justia.comgoogle.com These challenges spurred further investigation into alternative reaction conditions and solvents. In the latter half of the 20th century and into the 21st, numerous studies have explored methods to enhance the reaction, including the use of organic solvents, different catalytic systems, and process optimization through physico-chemical and mathematical models. google.comnih.gov

Significance of DNDS in Industrial and Synthetic Chemistry Research

Dinitrostilbenedisulfonic acid is a vital intermediate in the chemical industry, primarily for the production of fluorescent whitening agents (also known as optical brighteners) and various dyes. wikipedia.orggoogle.com The reduction of DNDS leads to the formation of 4,4'-diaminostilbene-2,2'-disulfonic acid (DADS), a foundational molecule for many optical brighteners. wikipedia.orggoogle.com

The stilbene (B7821643) backbone of DNDS provides a chromophore that, upon chemical modification, can be tailored for specific applications. Its reaction with aniline (B41778) derivatives, for example, results in the formation of commercially important azo dyes such as Direct Red 76, Direct Brown 78, and Direct Orange 40. wikipedia.org The compound is required in large quantities annually for these applications, driving ongoing research into more efficient and environmentally benign production methods. google.com

Overview of Key Research Areas Pertaining to DNDS

Current research on this compound is multifaceted and addresses several key areas:

Optimization of Synthesis: A primary focus of research is to improve the yield and purity of DNDS. This includes the investigation of novel solvent systems, such as mixtures of water and organic solvents like alcohols and ethers, to enhance reaction rates and reduce by-product formation. google.comgoogle.com Studies have also explored the use of different oxidizing agents and catalysts to improve the efficiency of the oxidative condensation of 4-nitrotoluene-2-sulfonic acid. justia.comresearchgate.net For instance, research has shown that using diethylene glycol as a solvent can lead to high yields and shorter reaction times. nih.govresearchgate.net

By-product Analysis and Reduction: The formation of by-products during the synthesis of DNDS is a significant concern, impacting yield and requiring extensive purification steps. Researchers are actively studying the mechanisms of by-product formation to develop strategies for their minimization. justia.comresearchgate.net

Applications in Dye and Pigment Chemistry: The derivatization of DNDS to create new dyes and pigments with specific properties remains an active area of research. This includes the synthesis of novel azo dyes and exploring the properties of metal complexes of DNDS derivatives. wikipedia.orgchemicalbook.com

Environmental Considerations: The industrial production of DNDS generates wastewater containing various organic compounds. Research is being conducted to develop more sustainable manufacturing processes and to find effective methods for treating the effluent from DNDS production. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O₁₀S₂ |

| Molecular Weight | 430.4 g/mol |

| Appearance | Yellowish-brown solid |

| Melting Point | 266 °C |

| Density | 1.8 ± 0.1 g/cm³ |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETHPMGVZHBAFB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15883-59-7 (unspecified hydrochloride salt), 3709-43-1 (di-hydrochloride salt) | |

| Record name | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401029491 | |

| Record name | 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3709-43-1, 128-42-7, 78333-25-2 | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrostilbenedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dinitrostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,4'-dinitrostilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITRO-2,2'-STILBENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ND7PC82E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Reaction Methodologies of Dinitrostilbenedisulfonic Acid

Synthetic Routes and Innovations in the Synthesis of Dinitrostilbenedisulfonic Acid

The industrial production of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNDS) is of significant importance as it serves as a crucial intermediate in the manufacturing of optical brighteners and various azo dyes. google.comjustia.comtrea.comwikipedia.orgchemicalbook.com Historically, methods for its preparation have been known since the late 19th century, primarily involving the oxidative condensation of 4-nitrotoluene-2-sulfonic acid (NTSA). google.com Over the years, research has focused on improving reaction yields, minimizing by-product formation, and developing more economically and environmentally viable processes.

Oxidative Condensation of 4-Nitrotoluene-2-sulfonic Acid (NTSA)

The most prevalent method for synthesizing DNDS is the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid (NTSA) in an alkaline aqueous medium. google.comjustia.com This reaction can be broadly represented as the coupling of two NTSA molecules at their methyl groups, which are oxidized to form an ethene bridge. The choice of oxidant, catalyst, and solvent system plays a critical role in the efficiency and selectivity of this transformation. While early methods utilized oxidants like sodium hypochlorite (B82951) or chlorine, modern industrial processes often favor oxygen, typically from the air, due to its low cost and environmental advantages. google.comwikipedia.org

The oxidative condensation of NTSA is significantly enhanced by the presence of catalysts, particularly compounds of transition metals. google.com These catalysts facilitate the reaction, leading to higher yields and more favorable reaction kinetics. A variety of transition metals have been explored for this purpose, including cobalt, manganese, chromium, iron, nickel, copper, and vanadium. google.comgoogle.com

Among these, compounds of manganese and vanadium have proven to be of particular importance. google.comgoogle.com They can be introduced in various forms, such as salts with inorganic acids (e.g., sulfates, chlorides, nitrates), oxides, hydroxides, or as salts of organic acids (e.g., acetates, oxalates). google.comgoogle.com For instance, manganese(II) sulfate (MnSO₄) and vanadyl sulfate (VOSO₄) have been effectively used. google.comgoogle.com The amount of catalyst required is typically small, ranging from trace quantities up to 10% by weight based on the NTSA reactant, with a preferred range often being 0.3 to 1% by weight. justia.com In molar terms, catalyst amounts can be between 0.0001 to 0.05 molar equivalents relative to the NTSA. google.com

The choice of catalyst can directly impact the product yield. For example, in one process, using VOSO₄·5H₂O as a catalyst resulted in a 93.2% yield of the disodium (B8443419) salt of DNDS, while substituting it with MnSO₄·H₂O under similar conditions yielded 93.9%. google.comgoogle.com The catalytic cycle is believed to involve the metal ion cycling between different oxidation states to facilitate the electron transfer required for the oxidative coupling.

Table 1: Influence of Catalyst Systems on DNDS Yield

| Catalyst | Reactant | Yield (%) | Reference |

|---|---|---|---|

| Vanadyl sulfate (VOSO₄·5H₂O) | NTSA | 93.2 | google.com |

| Manganese(II) sulfate (MnSO₄·H₂O) | NTSA | 93.9 | google.comgoogle.com |

The solvent system is a critical factor in the synthesis of DNDS, influencing reactant solubility, reaction rate, and ultimately, the yield and purity of the final product. While water is an attractive and economical solvent, the poor solubility of NTSA salts in aqueous alkaline solutions presents a significant challenge. google.comtrea.com This often necessitates carrying out the reaction at high dilutions, which can lead to unsatisfactory space-time yields. google.comtrea.com

To overcome these limitations, various solvent systems have been developed:

Aqueous-Organic Mixtures: A significant innovation has been the use of mixed solvent systems comprising water and an organic solvent. google.comgoogle.com Suitable organic solvents include alcohols (e.g., methanol, ethanol, 1,2-ethanediol), ethers (e.g., ethylene glycol dimethyl ether, diethylene glycol dimethyl ether), and ether alcohols. google.comtrea.com These co-solvents improve the solubility of the reactants, allowing for higher concentrations and improved reaction rates. The water content in these mixtures can range broadly, typically from 5% to 95% by weight. google.comgoogle.com For instance, a mixture of water, methanol, and ethylene glycol dimethyl ether has been successfully employed. google.com Another effective system uses an aqueous solution of ether alcohols, such as diethylene glycol monoethyl ether and diethylene glycol monobutyl ether. trea.com

Dipolar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) have been shown to afford very high yields of DNDS. google.comjustia.com However, a major drawback is the need to use NTSA in a dry form, as the presence of water can significantly impair the yield. This requires additional, often costly, drying steps for the NTSA starting material, which is typically produced as an aqueous solution. google.com

Table 2: Effect of Solvent Systems on DNDS Synthesis

| Solvent System | Key Advantages | Key Disadvantages | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Water | Economical, environmentally friendly | Poor NTSA solubility, low space-time yields | 60-85 | google.com |

| Water/Organic Mixtures (Alcohols, Ethers) | Improved reactant solubility, higher yields | Requires solvent recovery | 88-94 | google.comgoogle.com |

| Dimethyl Sulfoxide (DMSO) | High yields | Requires anhydrous reactants, costly drying steps | Up to 98 | google.comgoogle.com |

Fine-tuning reaction parameters is essential for maximizing the yield and purity of DNDS while minimizing reaction time and by-product formation.

Temperature: The oxidation of NTSA is typically conducted at temperatures ranging from 30°C to 80°C. trea.com A preferred range is often between 35°C and 55°C. trea.com The reaction may be initiated at a lower temperature (e.g., 40°C) and then increased to a higher temperature (e.g., 50-57°C) as the reaction progresses. google.comtrea.com

pH: A strongly alkaline medium is necessary for the reaction to proceed. google.comgoogle.com This is achieved by using strong bases such as sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com The base neutralizes the sulfonic acid group of NTSA and facilitates the formation of the benzyl anion intermediate, which is a key step in the coupling reaction. justia.com The amount of base used is typically in the range of 1.5 to 8 alkali equivalents per mole of NTSA. google.com

Concentration: As previously mentioned, reaction in purely aqueous systems often requires low concentrations (e.g., around 5% solids) to manage the heat of reaction and the poor solubility of intermediates. justia.com However, certain process variations aim to increase the product concentration. For example, using superstoichiometric amounts of lithium hydroxide can increase the DNDS concentration in the reaction mixture to above 30% by weight, though this introduces a subsequent step for lithium removal and recovery. google.com The use of mixed aqueous-organic solvents also allows for higher effective concentrations of reactants. google.com

Mitigation strategies focus on carefully controlling the reaction parameters:

Optimized Conditions: By optimizing temperature, pH, catalyst, and solvent system, the formation of by-products can be minimized in favor of the desired DNDS product.

Two-Stage Process: One process variant involves a two-stage approach. The first stage is run at high NTSA and alkali concentrations, which leads to the partial precipitation of the DNDB intermediate. The second stage is then carried out at a lower alkali concentration and higher dilution to complete the oxidation to DNDS. This controlled, stepwise approach can help improve selectivity and yield, with reported yields of 82% to 85%. google.com

Oxidation of 4,4′-Dinitrobibenzyl-2,2′-disulfonic Acid (DND) to DNDS

The conditions used for the initial condensation of NTSA, such as the presence of an oxidant (e.g., air/oxygen) and a catalyst in an alkaline medium, are also conducive to the oxidation of the DNDB intermediate to DNDS. In the two-stage process described, the second stage is specifically designed to facilitate this conversion by adjusting the alkali concentration and dilution to optimize the oxidation of the sparingly soluble DNDB formed in the first stage. google.com

Kinetic Studies of DNDS Formation

The synthesis of DNDS from NTSA is a multi-step process. Under alkaline conditions, NTSA is oxidized, leading to a coupling reaction that forms a 4,4'-dinitrodibenzyl-2,2'-disulfonic acid (DNDB) intermediate. google.com This intermediate is sparingly soluble and subsequently undergoes further oxidation to yield the desired DNDS. google.com

Influence of Reaction Conditions on DNDS Formation and By-products

The conditions under which the oxidative condensation of NTSA is performed significantly impact the yield of DNDS and the formation of by-products. Traditional aqueous air oxidation processes are known to have several shortcomings. google.com

Key reaction conditions and their effects include:

Reaction Medium and Concentration : Aqueous processes must often be conducted at high dilution (approximately 5% solids). google.com This is necessary to manage the heat of reaction and to account for the poor solubility of the DNDB intermediate in water. google.com

Oxidation Time : If the oxidation is prolonged to ensure the complete conversion of NTSA and the DNDB intermediate, it can lead to the formation of considerable amounts of oxidative by-products from the further oxidation of DNDS itself. google.com

By-product Formation : The reaction scheme is complicated by the formation of intensely colored stilbene (B7821643) polyazo compounds. google.com These by-products, along with further oxidation of the final product, result in yields for aqueous air oxidation processes that are typically between 60% and 75%. google.com The formation of these impurities also leads to significant challenges in effluent treatment. google.com

Table 1: Influence of Reaction Conditions on DNDS Synthesis

| Reaction Condition | Influence on DNDS Formation | Associated By-products/Issues |

|---|---|---|

| Aqueous Medium | Traditional method, but requires high dilution (~5% solids) google.com | Poor solubility of DNDB intermediate, significant effluent google.com |

| High Reactant Conc. | Can lead to uncontrolled heat of reaction in aqueous systems google.com | Risk of side reactions and reduced selectivity google.com |

| Extended Oxidation | Aims for complete conversion of intermediates google.com | Increased formation of oxidative destruction products from DNDS google.com |

| Alkaline pH | Essential for the formation of the benzyl anion and coupling google.com | Can promote formation of colored stilbene polyazo compounds google.com |

Alternative and Modified Synthetic Methodologies

To overcome the limitations of traditional aqueous synthesis, such as low yields and significant by-product formation, several alternative and modified methodologies have been developed. These often involve changing the solvent system or the oxidizing agent to improve efficiency and product purity.

Diethylene Glycol as a Reaction Medium in DNDS Synthesis

The use of organic solvents, particularly ethers, has been shown to significantly improve the synthesis of DNDS. Diethylene glycol and its derivatives are effective reaction media. A process utilizing a mixture of water and diethylene glycol ethers, such as diethylene glycol monoethyl ether and diethylene glycol monobutyl ether, has been reported to achieve yields greater than 95%. google.com In another variation, using diethylene glycol dimethyl ether as the solvent resulted in a yield of 90.1% after a six-hour reaction time. google.com The use of triethylene glycol dimethyl ether has also been explored, yielding 88.1%. google.com These methods demonstrate a significant improvement over the conventional aqueous process.

Table 2: DNDS Synthesis Yields in Various Glycol Ether Solvents

| Solvent System | Reaction Time | Yield (% of theory) |

|---|---|---|

| Diethylene Glycol Dimethyl Ether | 6 hours | 90.1% google.com |

| Triethylene Glycol Dimethyl Ether | 6 hours | 88.1% google.com |

| Ethylene Glycol Dimethyl Ether / Methanol / Water | 3 hours (post-addition) | 92.7% google.com |

| Ethylene Glycol Dimethyl Ether / 1,2-ethanediol / Water | 5.5 hours (post-addition) | 90.4% google.com |

Utilization of Hypochlorite and Chlorine in Oxidative Processes

Besides atmospheric oxygen, other oxidizing agents can be employed for the synthesis of DNDS. The oxidation of 4-nitrotoluene-2-sulfonic acid with sodium hypochlorite is a well-established method to produce the disodium salt of DNDS. wikipedia.org This method was first reported by Arthur Green and André Wahl. wikipedia.org The process involves the oxidative condensation of two moles of NTSA in an aqueous alkaline medium. google.com This approach is an alternative to using catalyzed air or oxygen as the oxidant. google.com Wastewater from DNDS production, which can be treated with sodium hypochlorite (NaClO), has been successfully used as a raw material for producing other valuable chemicals. nih.gov

Continuous vs. Batch Processing in DNDS Production

The production of DNDS can be carried out using either batch or continuous processing. While batch processing is traditional, continuous manufacturing offers advantages in terms of consistency, safety, and efficiency. nih.gov A continuous process for DNDS production has been successfully implemented, demonstrating high yields and throughput. google.com

In one example of a continuous process, a setup involving a cascade of four stirred reactors was used. google.com The reactants, including water, diethylene glycol ethers, sodium hydroxide, and NTSA, were continuously metered into the reactor system, which was maintained at temperatures between 45°C and 55°C. google.com Air was supplied to each reactor to serve as the oxidant. This continuous operation achieved a DNDS yield of over 95%, with a high throughput. google.com

Table 3: Comparison of Batch vs. Continuous Processing for Chemical Synthesis

| Feature | Batch Processing | Continuous Processing |

|---|---|---|

| Operation | Discrete lots, sequential steps | Uninterrupted flow of materials |

| Scale | Governed by vessel size | Governed by flow rate and time |

| Consistency | Potential for batch-to-batch variation | Higher product consistency |

| Heat & Mass Transfer | Can be challenging to control | More efficient and easier to control |

| Safety | Larger volumes of hazardous materials | Smaller reactor volumes, inherently safer |

| DNDS Example | Traditional method, yields 60-75% google.com | Implemented with >95% yield google.com |

Derivatization and Transformational Reactions of DNDS

4,4'-Dinitrostilbene-2,2'-disulfonic acid is a versatile intermediate that undergoes several key transformations to produce commercially important products, particularly dyes and optical brighteners. wikipedia.org

The most significant derivatization reactions include:

Reduction to Diaminostilbenedisulfonic Acid : The reduction of the two nitro groups on the DNDS molecule is a critical industrial reaction. This process yields 4,4'-diamino-2,2'-stilbenedisulfonic acid (DAS), a foundational component for many optical brighteners used in laundry detergents. wikipedia.orgwikipedia.org The reduction is commonly carried out using iron powder. nih.govwikipedia.org Catalytic hydrogenation using catalysts like Raney Nickel is also employed, though this can sometimes lead to by-products. researchgate.net

Synthesis of Azo Dyes : DNDS serves as a precursor for a range of azo dyes. wikipedia.org Its reaction with various aniline (B41778) derivatives results in the formation of commercially significant dyes such as Direct Red 76, Direct Brown 78, and Direct Orange 40. wikipedia.org The synthesis of these dyes typically involves a two-step process of diazotization followed by a coupling reaction. unb.ca

Formation of Azo and Azoxy Compounds : During certain reduction processes, such as with Raney Nickel, intermediate azo and azoxy compounds can be formed. researchgate.net In some cases, the reduction can lead to the formation of a trisazo compound identical to the dye Direct Yellow K. researchgate.net

Conversion to Paramycin : In an innovative waste-valorization strategy, wastewater containing DNDS and related aromatic sulfonic acids has been used to produce paramycin (4-amino-2-hydroxybenzoic acid), an antitubercular agent. nih.gov This process involves a sequence of oxidation with NaClO, reduction with iron powder, and a subsequent alkaline fusion with NaOH, achieving yields of over 85%. nih.gov

Table 4: Key Transformational Reactions of DNDS

| Reaction Type | Reagents | Product(s) | Application of Product(s) |

|---|---|---|---|

| Reduction | Iron powder or H₂/Raney Ni wikipedia.orgresearchgate.net | 4,4'-diamino-2,2'-stilbenedisulfonic acid (DAS) wikipedia.org | Optical brighteners wikipedia.orgwikipedia.org |

| Azo Coupling | Aniline derivatives wikipedia.org | Azo dyes (e.g., Direct Red 76) wikipedia.org | Textile dyes wikipedia.org |

| Partial Reduction | H₂/Raney Ni researchgate.net | Trisazo compounds (e.g., Direct Yellow K) researchgate.net | Dyes researchgate.net |

| Oxidation, Reduction, Fusion | NaClO, Iron powder, NaOH nih.gov | Paramycin (4-amino-2-hydroxybenzoic acid) nih.gov | Pharmaceutical intermediate nih.gov |

Reduction of DNDS to 4,4′-Diaminostilbene-2,2′-disulfonic Acid (DSD)

The conversion of 4,4′-Dinitrostilbene-2,2′-disulfonic acid (DNDS) to 4,4′-Diaminostilbene-2,2′-disulfonic acid (DSD) is a pivotal reduction reaction. wikipedia.orgwikipedia.org DSD is a crucial intermediate for the production of optical brighteners used in laundry detergents. wikipedia.org This transformation can be achieved through various methods, including classical chemical reduction and catalytic hydrogenation.

Historically, the Béchamp reduction, which utilizes iron powder in an acidic medium, was a common method. wikipedia.orgresearchgate.net However, this process has significant environmental and economic drawbacks, such as the generation of large volumes of wastewater and iron sludge that require disposal. researchgate.net

More efficient and environmentally acceptable methods involve catalytic hydrogenation. researchgate.net This process can be performed using various catalysts and conditions:

Platinum or Palladium: The reduction can be carried out in an aqueous solution using a platinum or palladium catalyst at a controlled pH of 5.6 to 7.0 and a temperature range of 70 to 90°C. google.com

Raney Nickel: Heterogeneous-catalytic reduction with hydrogen over a Raney nickel catalyst is another effective method. researchgate.net

Cobalt: Hydrogenation on a cobalt catalyst at temperatures between 70°C and 180°C and hydrogen pressures of 5 to 150 bars has also been described as a viable process. google.com

These catalytic methods are generally more efficient and produce a cleaner product compared to the traditional iron-based reduction. researchgate.netgoogle.com

Mechanisms and Kinetics of DNDS Reduction

The reduction of the two nitro groups on the DNDS molecule to amino groups is a complex, multi-step process involving the transfer of a total of twelve electrons. While specific kinetic data for DNDS reduction is not extensively detailed in the available literature, the general mechanism for the reduction of aromatic nitro compounds can be applied. The reaction proceeds through several intermediate species.

The accepted pathway for the reduction of a nitro group (−NO₂) to an amino group (−NH₂) is as follows:

Nitro to Nitroso: The nitro group is first reduced to a nitroso group (−NO).

Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine group (−NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamine group is reduced to the amino group (−NH₂).

Role of Zero-Valent Iron in DNDS Reduction

In the Béchamp reduction process, zero-valent iron (Fe⁰) serves as the reducing agent. wikipedia.orgresearchgate.net Zero-valent iron is an effective reductant capable of donating electrons to reducible contaminants. nih.govresearchgate.net The fundamental mechanism involves the oxidation of metallic iron to its ferrous state (Fe²⁺), releasing two electrons in the process. researchgate.netmdpi.com

Fe⁰ → Fe²⁺ + 2e⁻

Formation of By-products during Reduction

The reduction of DNDS is often accompanied by side reactions that lead to the formation of various by-products, which can decrease the yield and purity of the desired 4,4′-Diaminostilbene-2,2′-disulfonic acid. researchgate.net

Key by-products include:

4,4′-Diaminodibenzyl-2,2′-disulfonic acid (DADB): This compound is formed through the hydrogenation of the ethylenic C=C double bond in the stilbene structure. This side reaction is particularly noted in catalytic hydrogenation processes. researchgate.net

Azoxy and Azo Compounds: Incomplete reduction of the nitro groups can lead to the condensation of intermediates, forming colored species containing azoxy (−N=N(O)−) or azo (−N=N−) bridges between the aromatic rings. A red, unstable by-product observed during reduction has been suggested to contain an azoxy group. researchgate.net

Trisazo Compounds: Under certain conditions, such as reduction with hydrogen on Raney nickel, a trisazo compound identical to the dye Direct Yellow K can be formed. researchgate.net

p-Aminotoluenesulfonic acid: Cleavage of the stilbene structure can also occur, leading to simpler aromatic compounds. researchgate.net

| By-product Name | Cause of Formation | Reference |

|---|---|---|

| 4,4′-Diaminodibenzyl-2,2′-disulfonic acid (DADB) | Hydrogenation of the C=C double bond | researchgate.net |

| Azoxy/Azo Intermediates | Incomplete reduction and condensation of nitro groups | researchgate.net |

| Trisazo Compound (Direct Yellow K) | Side reactions during catalytic hydrogenation | researchgate.net |

| p-Aminotoluenesulfonic acid | Cleavage of the stilbene backbone | researchgate.net |

Redox Reactions of DNDS and its Derivatives

The chemistry of this compound is dominated by redox reactions. The synthesis of DNDS itself is an oxidative process, while its primary utility comes from its reduction.

Synthesis (Oxidation): DNDS is prepared by the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid. This reaction is typically carried out in an aqueous alkaline solution using an oxidizing agent such as sodium hypochlorite or catalyzed air (oxygen). wikipedia.orggoogle.com

Reduction: As detailed previously, the most significant reaction of DNDS is its reduction to 4,4′-Diaminostilbene-2,2′-disulfonic acid (DSD). wikipedia.orgwikipedia.org

Reactions of Derivatives: The DSD derivative is a key intermediate in the synthesis of azo dyes. The amino groups of DSD can be diazotized and then coupled with other aromatic compounds to form complex dye structures. wikipedia.org The formation of azo and trisazo compounds as by-products during the reduction of DNDS also highlights the tendency of its intermediates to undergo redox and condensation reactions. researchgate.net

Stilbene Condensation Mechanisms and Intermediate Products

The core stilbene structure of DNDS is synthesized via an oxidative condensation reaction. google.com The process involves the coupling of two molecules of 4-nitrotoluene-2-sulfonic acid at their methyl groups to form the characteristic 1,2-diphenylethylene bridge. wikipedia.orggoogle.com This reaction proceeds under alkaline conditions and is promoted by an oxidizing agent. google.com A key intermediate in this process is a dinitrobenzyl species, which has been noted for its poor solubility in aqueous reaction media. google.com

While this specific oxidative coupling is used for DNDS, the broader family of stilbenes can be synthesized through a variety of condensation reactions, including:

Wittig Reaction: The reaction of a phosphonium ylide with an aldehyde or ketone. wiley-vch.de

Perkin Reaction: The condensation of an aromatic aldehyde with an acid anhydride. wiley-vch.de

Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene. wiley-vch.denih.gov

Knoevenagel Condensation: The reaction between an aldehyde and a compound with an active methylene group. researchgate.net

These methods provide versatile routes to various substituted stilbene derivatives. wiley-vch.denih.gov

Formation and Characterization of Highly Colored Intermediate Substances

The formation of highly colored intermediates is a known characteristic of both the synthesis and reactions of stilbene derivatives. During the reduction of DNDS, the partial reduction of the nitro groups can lead to intermediates like nitroso and hydroxylamine species, which can then condense to form highly colored azoxy and azo compounds. researchgate.net A red-colored product has been specifically observed during the reduction of DNDS and attributed to an azoxy-containing intermediate. researchgate.net The formation of a yellow trisazo dye as a final by-product further exemplifies the generation of colored substances. researchgate.net

In other stilbene synthesis methods, such as the Knoevenagel condensation, dramatic color changes in the reaction mixture (e.g., to deep pink or green) have been reported, indicating the presence of transient, colored intermediate species. researchgate.net The extended π-conjugation system of the stilbene backbone is a chromophore, and the introduction of functional groups or the formation of intermediate structures like azo bridges can shift the absorption of light into the visible spectrum, resulting in intense color.

Influence of Ortho-Substituents on Reaction Pathways

The presence and nature of substituents on an aromatic ring significantly influence the reaction pathways of aromatic nitro compounds. In the case of 4,4'-dinitrostilbene-2,2'-disulfonic acid, the sulfonic acid groups (–SO₃H) are positioned ortho to the nitro groups (–NO₂). These ortho-substituents exert considerable electronic and steric effects that direct the course of reactions such as electrophilic aromatic substitution and catalytic hydrogenation.

Stereoisomerism in Stilbene Derivatives (Cis- and Trans-isomers)

Stilbene derivatives, including DNDS, can exist as stereoisomers due to the restricted rotation around the carbon-carbon double bond (C=C). This gives rise to cis-trans isomerism, also known as geometric isomerism. youtube.com

Trans-isomer: In the trans-isomer, the substituent groups (in this case, the dinitrophenyl sulfonic acid moieties) are located on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance between the bulky groups. youtube.com

Cis-isomer: In the cis-isomer, the substituent groups are on the same side of the double bond. This arrangement leads to greater steric strain, making it less stable than the trans-isomer. youtube.com

The conversion between these isomers, known as photoisomerization, can be induced by exposure to light (UV or visible). researchgate.netresearchgate.net For 4,4'-dinitrostilbene-2,2'-disulfonate (DSD), this reversible trans-cis isomerization is the primary photochemical process observed in aqueous solutions. researchgate.net The trans-isomer and cis-isomer have distinct physical properties, including different absorption spectra. The cis form of DSD absorbs at a shorter wavelength than the trans form. researchgate.net

| Isomer Property | Description |

| Trans-Isomer | Bulky groups are on opposite sides of the C=C double bond. More stable due to less steric hindrance. youtube.com |

| Cis-Isomer | Bulky groups are on the same side of the C=C double bond. Less stable due to greater steric strain. youtube.com |

| Interconversion | Can be interconverted through photoisomerization (exposure to light). researchgate.net |

| Spectral Data | The two isomers have different UV absorption spectra. For DSD, the cis form absorbs at a shorter wavelength. researchgate.net |

Catalytic Hydrogenation of Aromatic Nitro Compounds, including DNDS

Catalytic hydrogenation is a crucial industrial method for the reduction of aromatic nitro compounds to their corresponding aromatic amines. google.commdpi.com This process is vital in the synthesis of intermediates for dyes, agrochemicals, and fluorescent whitening agents. google.com 4,4'-dinitrostilbene-2,2'-disulfonic acid is reduced via this method to produce 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), a key precursor for optical brighteners. researchgate.net

The reaction is complex and proceeds through several intermediates. The generally accepted mechanism involves two parallel pathways: a direct route where the nitro group is stepwise reduced to nitroso, then to hydroxylamine, and finally to the amine, and a condensation route involving the formation of azoxy and azo intermediates. google.com The process typically uses hydrogen gas under pressure in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum supported on carbon. google.comresearchgate.net

Prevention of Hydroxylamine Accumulation

During the catalytic hydrogenation of aromatic nitro compounds, the reduction of the hydroxylamine intermediate is often the slowest step in the reaction sequence. google.com This rate-limiting step can lead to the significant accumulation of aryl hydroxylamine intermediates. google.com The accumulation of these reactive intermediates is problematic as they are often unstable and can lead to the formation of undesired side products, such as azo and azoxy compounds, which reduces the purity and yield of the target amine product. google.comgoogle.com

Impact of Vanadium Compounds on Hydrogenation

It has been discovered that the accumulation of hydroxylamines during the catalytic hydrogenation of aromatic nitro compounds can be almost completely prevented by the addition of catalytic amounts of vanadium compounds. google.comgoogle.com This approach has been shown to reduce hydroxylamine concentrations from over 40% to less than 1%. semanticscholar.org

The benefits of using vanadium promoters include:

Reduced Hydroxylamine Levels: The primary advantage is the significant reduction in the concentration of the problematic hydroxylamine intermediate. google.comgoogle.com

Higher Purity Products: By minimizing the formation of hydroxylamines, the subsequent formation of colored impurities like azo and azoxy compounds is also suppressed, leading to purer, whiter amine products. google.comgoogle.com

Broad Applicability: This method is effective with various standard hydrogenation catalysts (e.g., noble metal, nickel, or cobalt catalysts) without requiring special catalyst pretreatment. google.comgoogle.com

The vanadium compound, which can be in various oxidation states (0, II, III, IV, or V), can be easily dissolved or dispersed in the reaction medium. google.com While the addition of vanadium to platinum or palladium catalysts dramatically decreases hydroxylamine accumulation, it has been noted that with nickel catalysts, it can sometimes lead to a decrease in the reaction rate. researchgate.net

| Effect of Vanadium Promoters | Description |

| Hydroxylamine Accumulation | Reduced from >40% to <1%. semanticscholar.org |

| Product Purity | Purer (whiter) products due to the prevention of azo and azoxy byproduct formation. google.comgoogle.com |

| Reaction Kinetics | The hydrogenation, especially the final phase, proceeds more rapidly. google.comgoogle.com |

| Catalyst Compatibility | Effective with a wide range of commercially available hydrogenation catalysts. google.com |

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics of the formation and degradation of DNDS is essential for process optimization and environmental fate assessment.

Rate Equations for DNDS Formation and Degradation

Formation: The industrial synthesis of DNDS typically involves the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid (PNTSA) in an alkaline aqueous solution. google.com The rate of this reaction is influenced by factors such as the concentration of reactants, temperature, pH, catalyst (if used), and the specific oxidizing agent (e.g., sodium hypochlorite or oxygen). While specific rate equations are complex and proprietary to industrial processes, the yield can be very high, reaching up to 95.6% under optimized conditions in an organic solvent system. google.com

Degradation: The degradation of DNDS can occur through processes like photolysis. When exposed to UV or visible light, DNDS undergoes both reversible cis-trans isomerization and a much slower degradation process. researchgate.net The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules undergoing a specific event for each photon absorbed. The photodegradation of DNDS has a very low quantum yield, indicating it is an inefficient process.

| Photochemical Process | Quantum Yield (Φ) |

| trans → cis isomerisation | 0.30 |

| cis → trans isomerisation | 0.24 |

| Photolysis (Degradation) | (2.2 - 2.4) x 10⁻⁴ |

Data from aqueous solution studies. researchgate.net

The low quantum yield for photolysis suggests that direct photodegradation in water is slow. researchgate.net This has led to research into photocatalysis, using materials like titanium dioxide (TiO₂), to accelerate the elimination of DNDS from wastewater. researchgate.net

Influence of Temperature, Hydroxide Concentration, and Reaction Time on Conversion

The conversion of 4-nitrotoluene-2-sulfonic acid to 4,4'-dinitrostilbene-2,2'-disulfonic acid is a complex oxidative condensation reaction significantly influenced by key process parameters. The careful control of temperature, hydroxide concentration, and reaction time is crucial for maximizing the yield and selectivity of the desired product. Research and process optimization have demonstrated that the interplay between these variables dictates the reaction rate and the formation of by-products.

The reaction is typically conducted in an aqueous alkaline medium where the hydroxide concentration is a critical factor. The temperature affects the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can promote undesirable side reactions. The reaction time must be sufficient to allow for the completion of the reaction, but prolonged reaction times can also lead to the degradation of the product.

Detailed studies have explored various combinations of these parameters to optimize the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid. The following data, extracted from process descriptions, illustrates the impact of these variables on the final yield.

Table 1: Effect of Reaction Parameters on the Yield of 4,4'-dinitrostilbene-2,2'-disulfonic acid

| Temperature (°C) | Sodium Hydroxide Concentration (%) | Metering Time (hours) | Total Reaction Time (hours) | Yield (%) |

| 50 | 37.9 | 1.5 | 3.5 | 93.2 |

| 50 | 27.3 | 1.0 | 5.5 | 90.0 |

| 55 | 37.5 | 1.0 | 5.0 | Not Specified |

| 55 | 46.2 | 3.0 | 3.0 | 92.7 |

This table is interactive. You can sort the columns by clicking on the headers.

The data indicates that high yields of over 90% can be achieved under various conditions. For instance, a reaction at 50°C with a 37.9% sodium hydroxide solution and a total reaction time of 3.5 hours resulted in a yield of 93.2% google.com. Another experiment at 55°C with a higher concentration of sodium hydroxide (46.2%) and a shorter total reaction time of 3 hours also yielded a high conversion of 92.7% google.com. This suggests a trade-off between temperature, hydroxide concentration, and reaction time.

Further process examples demonstrate the nuanced relationship between these parameters. In one instance, a reaction was conducted at 55°C with a 37.5% sodium hydroxide solution over a total of 5 hours google.com. In another variation at 50°C, a lower sodium hydroxide concentration of 27.3% was used, and the total reaction time was extended to 5.5 hours, resulting in a yield of 90% google.com.

These findings underscore the importance of optimizing the reaction conditions to achieve a high space-time yield. The choice of temperature, hydroxide concentration, and reaction duration must be carefully balanced to ensure efficient conversion while minimizing the formation of impurities. The reaction rate is noted to be significantly increased in comparison with processes in pure water, which allows for lower reaction temperatures and, consequently, a more selective reaction with yields often exceeding 90% google.com.

Advanced Analytical Methodologies for Dinitrostilbenedisulfonic Acid

Chromatographic Techniques

Chromatographic methods are powerful tools for separating components of a mixture, allowing for both qualitative and quantitative analysis. High-performance liquid chromatography and capillary zone electrophoresis are particularly well-suited for the analysis of DNDS and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNDS. It is frequently employed to monitor the production process, ensure product purity, and quantify related substances. sci-hub.stgoogle.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose, offering robust and reproducible separations. sielc.comresearchgate.net

A typical HPLC method for the analysis of DNDS involves a C18 stationary phase, which separates compounds based on their hydrophobicity. sci-hub.st The mobile phase often consists of an aqueous buffer mixed with an organic solvent like acetonitrile. sci-hub.st This setup allows for the effective separation of DNDS from its common precursors and by-products, such as 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (ANS) and 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). sci-hub.st

Detection is commonly achieved using a UV-Vis detector, as the stilbene (B7821643) backbone and nitro groups in these compounds provide strong chromophores. sci-hub.st Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations. The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). For instance, in the analysis of related compounds, the minimum detectable quantities for DNS and DAS have been reported to be as low as 2 and 3 ng, respectively, demonstrating high sensitivity. sci-hub.st The linearity of such methods is often excellent, with correlation coefficients (r²) approaching 0.998. sci-hub.st

Table 1: Example of HPLC Parameters for Analysis of DNDS and Related Intermediates

| Parameter | Value/Condition | Source |

| Column | µ-Bondapak C18 (10 µm, 300 mm x 4.6 mm i.d.) | sci-hub.st |

| Mobile Phase | Acetonitrile and aqueous ammonium (B1175870) sulfate | sci-hub.st |

| Detector | Variable wavelength UV/Vis | sci-hub.st |

| Analyte | 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) | sci-hub.st |

| Related Compound 1 | 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (ANS) | sci-hub.st |

| Related Compound 2 | 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) | sci-hub.st |

| Detection Limit (DNS) | 2 ng | sci-hub.st |

| Detection Limit (DAS) | 3 ng | sci-hub.st |

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. usp.org It is particularly advantageous for the separation of isomers, which can be challenging for traditional chromatographic methods. researchgate.net CZE separates analytes based on their charge-to-mass ratio, making it highly effective for molecules with minute structural differences. usp.org

In the context of DNDS, CZE can be employed to separate its various positional isomers. The separation is achieved within a narrow, buffer-filled capillary. The composition of the background electrolyte (BGE), including its pH and the presence of additives, is a critical parameter that can be optimized to enhance resolution. sciex.com For sulfonic acid isomers, such as naphthalenedisulfonates, the addition of organic solvents or micellar agents to the buffer has been shown to improve separation selectivity. researchgate.net By carefully controlling the electroosmotic flow (EOF) and the electrophoretic mobility of the analytes, baseline separation of closely related isomers can be achieved. usp.orgresearchgate.net Chiral selectors can also be added to the BGE to resolve enantiomers, if applicable. mdpi.com

Spectroscopic Methods

Spectroscopic methods provide invaluable information about molecular structure, identity, and quantity. Mass spectrometry, FTIR, and NMR spectroscopy are powerful standalone or hyphenated techniques for the comprehensive analysis of DNDS.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of nonvolatile and thermally labile molecules like DNDS. nih.govcreative-proteomics.com When coupled with tandem mass spectrometry (MS/MS), it becomes a highly specific and sensitive tool for both identification and quantification. nih.govresearchgate.net

In a typical ESI-MS/MS analysis, DNDS would first be ionized, likely forming multiply charged negative ions (e.g., [M-2H]²⁻) due to its two sulfonic acid groups. These precursor ions are then selected and fragmented through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification.

For quantitative purposes, the technique is often operated in the selected reaction monitoring (SRM) mode. nih.gov In SRM, specific precursor-to-product ion transitions are monitored, which dramatically enhances sensitivity and selectivity by filtering out chemical noise. nih.gov When combined with a separation technique like HPLC (LC-ESI/MS/MS), this method provides a robust platform for the trace-level quantification of DNDS in complex matrices. researchgate.net

Table 2: Hypothetical ESI-MS/MS Parameters for DNDS Analysis

| Parameter | Description |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | [M-2H]²⁻ or [M-H]⁻ corresponding to DNDS |

| Analysis Mode | Tandem MS (MS/MS) |

| Fragmentation | Collision-Induced Dissociation (CID) |

| Detection Mode | Selected Reaction Monitoring (SRM) for quantification |

| Potential Fragments | Loss of SO₃, NO₂, or cleavage of the stilbene bridge |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of DNDS would exhibit characteristic absorption bands corresponding to its key structural features, confirming its identity.

The primary functional groups and their expected vibrational frequencies include:

Nitro Groups (-NO₂): Strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Sulfonic Acid Groups (-SO₃H): Strong and broad absorption from the S=O stretching vibrations, usually found between 1250-1150 cm⁻¹ and 1080-1000 cm⁻¹. The O-H stretch would contribute to a very broad band in the 3000 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Stilbene Double Bond (C=C): A stretching vibration, which may be weak, typically around 1650-1600 cm⁻¹.

By analyzing the presence and position of these bands, FTIR spectroscopy provides a valuable tool for the structural elucidation of the DNDS molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural characterization of organic molecules in solution. researchgate.netmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecule's connectivity and stereochemistry.

For DNDS, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic rings and the vinyl protons of the stilbene double bond. The chemical shifts and coupling constants of these protons would confirm their relative positions. For example, the protons adjacent to the electron-withdrawing nitro and sulfonic acid groups would be shifted downfield.

The ¹³C NMR spectrum would complement this information by showing a unique signal for each carbon atom in a distinct chemical environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish direct and long-range correlations between protons and carbons, definitively assembling the molecular structure. core.ac.uk This level of detail is crucial for distinguishing between isomers and confirming the precise substitution pattern on the stilbene core. researchgate.netnih.gov

Environmental Chemistry and Sustainability Aspects of Dinitrostilbenedisulfonic Acid

Wastewater Treatment and Resource Recovery

The industrial production of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNDS) generates significant volumes of wastewater characterized by high concentrations of aromatic sulfonic acids and other substituted nitro and amino compounds. researchgate.net Due to the chemical stability and composition of these effluents, conventional biological treatment methods are often ineffective, as indicated by a low Biochemical Oxygen Demand to Chemical Oxygen Demand (BOD5/COD) ratio. researchgate.net This has spurred research into innovative approaches that not only mitigate the environmental impact but also recover valuable resources from the waste stream.

During the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid, a key derivative of DNDS, the wastewater undergoes a multiple-effect evaporation process for concentration. However, this process can lead to the loss of a significant portion of DNDS. Studies using High-Performance Liquid Chromatography (HPLC) and electrospray ionization tandem mass spectrometry have shown that approximately 30% of the DNDS present in the wastewater is reduced to 4-amino-4'-nitrostilbene-2,2'-disulfonic acid and 4,4'-diaminostilbene-2,2'-disulfonic acid during evaporation. researchgate.net

Table 1: Efficacy of DNDS Recovery Method

| Parameter | Finding |

|---|---|

| DNDS Loss During Evaporation | ~30% |

| Recovery Method | Acidification and subsequent reduction |

| Recovery Efficiency | ~90% of lost DNDS |

| Impact on Final Product Yield | 5% increase in 4,4'-diaminostilbene-2,2'-disulfonic acid |

An innovative and profitable strategy for managing DNDS wastewater involves its use as a primary raw material for the synthesis of paramycin, also known as 4-amino-2-hydroxybenzoic acid. semanticscholar.org Paramycin is a valuable pharmaceutical intermediate, notably used as an antitubercular agent. researchgate.net This approach transforms the challenge of waste disposal into an opportunity for value creation, converting the high concentrations of aromatic sulfonic acids in the effluent into a high-demand chemical. semanticscholar.org Research has demonstrated that this transformation can be achieved with yields exceeding 85%, offering a sustainable and economically viable alternative to simple degradation or disposal. researchgate.net

The successful conversion of DNDS wastewater into paramycin on a ton-scale relies on a sophisticated multi-step chemical process that combines both oxidation and reduction reactions. researchgate.net This waste-disposal strategy effectively breaks down the complex aromatic sulfonic acids and reassembles them into the target product. nih.gov

The key stages of the process are:

Oxidation: The wastewater is first treated with an oxidizing agent, such as sodium hypochlorite (B82951) (NaClO). semanticscholar.org

Reduction: Following oxidation, the intermediate products are reduced using iron powder. semanticscholar.org

Alkaline Fusion: The final step involves an alkaline fusion with sodium hydroxide (B78521) (NaOH) to yield paramycin. semanticscholar.org

This integrated strategy has proven to be a robust and effective method for handling large volumes of DNDS wastewater, providing a practical solution to a significant environmental problem in the chemical industry. researchgate.netnih.gov

A major advantage of the paramycin synthesis route is its ability to recycle the bulk of the aromatic sulfonic acids present in the DNDS wastewater. researchgate.net Unlike conventional treatment methods that focus on degrading these organic compounds, this recycling pathway preserves the core chemical structures and re-purposes them. nih.gov By transforming these potential pollutants into a valuable pharmaceutical intermediate, the process exemplifies a circular economy approach within chemical manufacturing. semanticscholar.org This method not only addresses the environmental liabilities associated with DNDS production but also creates a new revenue stream, making it a potentially profitable venture. researchgate.net The success of this approach suggests that similar strategies could be developed for other industrial wastewaters generated from the oxidative coupling of nitro-substituted toluenes. nih.gov

Table 2: Overview of DNDS Wastewater Transformation to Paramycin

| Stage | Reagent/Process | Purpose | Outcome |

|---|---|---|---|

| Initial State | DNDS Production Wastewater | - | High concentration of aromatic sulfonic acids |

| Oxidation | Sodium Hypochlorite (NaClO) | Initial breakdown of complex molecules | Intermediate products |

| Reduction | Iron Powder (Fe) | Chemical reduction of intermediates | Reduced intermediates |

| Alkaline Fusion | Sodium Hydroxide (NaOH) | Final conversion to target molecule | Paramycin (4-amino-2-hydroxybenzoic acid) |

Transformation of DNDS Wastewater into Valuable Products (e.g., Paramycin)

Environmental Fate and Transformation

Understanding the behavior of Dinitrostilbenedisulfonic acid in the environment is crucial for assessing its potential impact. Its chemical structure, characterized by nitro and sulfonic acid groups on a stilbene (B7821643) backbone, influences its stability and biodegradability in natural systems.

This compound and its derivatives are generally considered to be recalcitrant to biological degradation. The low BOD5/COD ratio of the wastewater from its production is a strong indicator that conventional biological treatment methods are not effective in breaking down these substances. researchgate.net

Studies on the closely related compound 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSSA), which is produced by the reduction of DNDS, provide further insight. DSSA is classified as "not readily biodegradable". oecd.org It demonstrates stability in neutral, acidic, and alkaline aqueous solutions. oecd.org Given the structural similarities, it can be inferred that DNDS also possesses a high degree of stability in aquatic environments, resisting rapid breakdown through natural microbial processes. Direct photodegradation is anticipated as the chemical absorbs UV light, with a potential half-life of about one week. oecd.org

Table 3: Ecotoxicity Data for 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSSA)

| Organism | Test Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Fish (Acute) | 96 hours | LC50 | >1000 |

| Daphnia (Acute) | 48 hours | EC50 | 210 |

| Algae (Acute) | 72 hours | EC50 | 76 |

| Algae (Chronic) | 72 hours | NOEC (biomass) | 32 |

LC50: Lethal Concentration, 50%. EC50: Effective Concentration, 50%. NOEC: No Observed Effect Concentration. Data pertains to a structurally related compound and is used for inferential assessment. oecd.org

Photodegradation Studies and Half-life Determination

Specific studies detailing the photodegradation pathways, quantum yield, and environmental half-life of 4,4'-dinitrostilbene-2,2'-disulfonic acid could not be identified in the available literature. Photodegradation is a critical process that determines the persistence of chemical compounds in the environment upon exposure to sunlight. For related chemical structures, such as fluorescent brightening agents derived from the stilbene backbone, rapid photodegradation has been noted, although this may lead to the formation of persistent degradants industrialchemicals.gov.au. However, without direct experimental studies on 4,4'-dinitrostilbene-2,2'-disulfonic acid, its stability and transformation under photolytic conditions remain uncharacterized.

Environmental Risk Assessment and Prediction

A quantitative environmental risk assessment, which involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC), cannot be conducted due to the absence of requisite ecotoxicity data.

Safety Data Sheets for 4,4'-dinitrostilbene-2,2'-disulfonic acid explicitly state that no data is available regarding its toxicity to key aquatic organisms. echemi.com This includes a lack of data for:

Toxicity to fish

Toxicity to daphnia and other aquatic invertebrates

Toxicity to algae

Toxicity to microorganisms

Furthermore, information on its persistence, degradability, and bioaccumulative potential is also listed as unavailable echemi.com. Without these fundamental data points, a scientifically robust PNEC value cannot be derived. Consequently, the risk characterization ratio (RCR), which is the ratio of PEC to PNEC, cannot be calculated to assess the potential risk to the aquatic environment.

While detailed ecotoxicity and risk assessment data are available for the related compound 4,4'-diaminostilbene-2,2'-disulfonic acid, it is scientifically inappropriate to extrapolate these findings to 4,4'-dinitrostilbene-2,2'-disulfonic acid due to the significant differences in their chemical structures—specifically the presence of nitro groups versus amino groups—which profoundly influence their chemical and toxicological properties.

Applications of Dinitrostilbenedisulfonic Acid and Its Derivatives in Advanced Materials and Chemistry

Precursors for Dyes and Fluorescent Brighteners

4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDS) is a pivotal intermediate in the synthesis of a wide array of dyes and fluorescent brightening agents. Its chemical structure, featuring nitro groups and sulfonic acid groups on a stilbene (B7821643) backbone, allows for versatile chemical modifications to produce compounds with desired optical properties.

The disodium (B8443419) salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid is a key precursor for various commercially significant azo dyes. Through chemical reactions involving its nitro groups, a range of direct dyes can be synthesized, including Direct Red 76, Direct Brown 78, and Direct Orange 40. A notable example is Direct Yellow 12, an azo dye produced from this stilbene derivative. The synthesis process typically involves the reduction of the nitro groups to amino groups, followed by diazotization and coupling reactions to create the final dye molecule.

The synthesis of DNSDS itself commonly starts with the sulfonation of 4-nitrotoluene (B166481) to yield 4-nitrotoluene-2-sulfonic acid. This intermediate is then subjected to oxidative condensation using an oxidizing agent like sodium hypochlorite (B82951) in an alkaline solution to form the disodium salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid.

| Direct Dye | Precursor | Application |

| Direct Yellow 12 | 4,4'-dinitrostilbene-2,2'-disulfonic acid | Cotton textiles |

| Direct Red 76 | 4,4'-dinitrostilbene-2,2'-disulfonic acid | Cellulosic fibers |

| Direct Brown 78 | 4,4'-dinitrostilbene-2,2'-disulfonic acid | Cellulosic fibers |

| Direct Orange 40 | 4,4'-dinitrostilbene-2,2'-disulfonic acid | Cellulosic fibers |

4,4'-dinitrostilbene-2,2'-disulfonic acid is a crucial intermediate in the production of triazinyl fluorescent brighteners. The synthesis pathway involves the reduction of the nitro groups of DNSDS to form 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). This diamino compound is then reacted with cyanuric chloride and subsequently with various amines or alcohols.

These triazinyl derivatives are a significant class of fluorescent whitening agents, widely used in the paper and textile industries to enhance whiteness and brightness. They function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, resulting in a brighter appearance. The specific properties of the fluorescent brightener can be tailored by varying the amino and alkoxy groups attached to the triazine rings.

Holographic Recording Materials

Stilbene derivatives are investigated for their potential in advanced applications such as holographic data storage. Their photoresponsive properties, specifically photoisomerization, make them suitable candidates for creating reversible holographic memory systems.

The mechanism behind holographic recording in stilbene-based materials relies on the process of photoisomerization. When exposed to light of a specific wavelength, stilbene molecules can switch between their trans and cis isomeric forms. This transformation leads to a change in the local refractive index of the material.

By creating a pattern of light and dark regions (an interference pattern) using lasers, a corresponding pattern of refractive index changes can be recorded in the material, forming a hologram. The difference in the refractive index between the trans and cis states, as well as the stability of these states, are critical factors that determine the efficiency and longevity of the holographic recording. The process can be reversible, allowing for the erasing and rewriting of holograms.

| Property | Description | Relevance to Holography |

| Photoisomerization | Reversible conversion between trans and cis isomers upon light exposure. | Enables the writing and erasing of holographic data. |

| Refractive Index Change | The two isomers (trans and cis) have different refractive indices. | Creates the contrast necessary to store holographic information. |

| Polymer Matrix | A solid or gel medium in which the stilbene derivatives are dispersed. | Provides mechanical stability and influences the recording properties. |

Pharmaceutical and Agrochemical Intermediates

While the primary applications of dinitrostilbenedisulfonic acid are in the dye and optical brightener industries, its derivatives also serve as intermediates in the synthesis of more complex molecules with potential biological activity. The core stilbene structure is a feature in various naturally occurring and synthetic compounds with pharmaceutical and agrochemical relevance. The specific compound 4,4'-dinitrostilbene-2,2'-disulfonic acid, however, is mainly utilized as a chemical intermediate for its diamine derivative. The reduction of the nitro groups to amines provides a versatile building block, 4,4'-diaminostilbene-2,2'-disulfonic acid, which can be further modified.

Production of Paramycin from DNDS Wastewater

A significant and innovative application of this compound (DNDS) lies in the resourceful utilization of its manufacturing wastewater for the synthesis of Paramycin (4-amino-2-hydroxybenzoic acid), a crucial antitubercular agent and pharmaceutical intermediate. semanticscholar.orgresearchgate.netnih.gov This process presents a dual-benefit strategy, addressing both environmental concerns associated with DNDS wastewater and creating a value-added product from a waste stream. semanticscholar.orgresearchgate.netnih.gov

The wastewater generated from DNDS production facilities contains high concentrations of aromatic sulfonic acids, which are typically challenging to treat using conventional biological methods due to their low biodegradability. researchgate.net A novel approach has been developed to convert these aromatic sulfonic acids into Paramycin with high efficiency. semanticscholar.orgresearchgate.netnih.gov The process involves a multi-step chemical transformation:

Oxidation: The wastewater is first treated with an oxidizing agent, such as sodium hypochlorite (NaClO), to modify the chemical structure of the aromatic sulfonic acids. semanticscholar.orgresearchgate.netnih.gov

Reduction: Following oxidation, the intermediate products are reduced using iron powder. semanticscholar.orgresearchgate.netnih.gov

Alkaline Fusion: The final step involves an alkaline fusion with sodium hydroxide (B78521) (NaOH) to yield Paramycin. semanticscholar.orgresearchgate.netnih.gov

Research has demonstrated that this waste-disposal strategy is highly effective, achieving yields of Paramycin greater than 85%. semanticscholar.orgresearchgate.netnih.gov This method has been successfully applied to treat ton-scale DNDS wastewater, proving its industrial viability. semanticscholar.orgresearchgate.netnih.gov By recycling the aromatic sulfonic acids present in the wastewater, this process offers a more sustainable and profitable alternative to traditional degradation-based treatment methods. semanticscholar.orgresearchgate.netnih.gov This innovative approach could also be adapted for treating other industrial wastewaters that result from the oxidative coupling of nitro-substituted toluenes to produce substituted stilbenes. semanticscholar.orgresearchgate.netnih.gov

Other Potential Applications and Future Research Directions

Beyond its role in Paramycin synthesis, this compound and its derivatives have several other established and potential applications, with ongoing research opening up new avenues in advanced materials and chemistry.